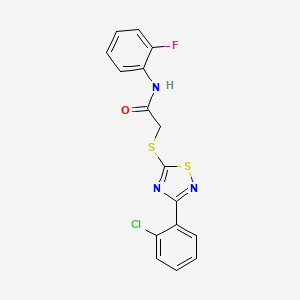

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The thioether (-S-) linkage and acetamide group participate in nucleophilic substitution reactions. For example:

-

Thiadiazole-thioether reactivity : The sulfur atom in the thioether bond acts as a nucleophile, enabling alkylation or arylation under basic conditions. This has been utilized to introduce new functional groups at the sulfur center.

-

Acetamide group : The acetamide’s carbonyl oxygen can undergo nucleophilic attacks, particularly in deprotonation-assisted reactions, forming intermediates for further derivatization .

Oxidation Reactions

The thioether group is susceptible to oxidation:

-

Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) oxidizes the thioether to sulfoxide derivatives. This modification alters electronic properties and biological activity.

-

Sulfone formation : Prolonged oxidation converts the thioether to sulfones, enhancing hydrophilicity and potential metabolic stability.

Reduction Reactions

-

Thiadiazole ring reduction : Lithium aluminum hydride (LiAlH₄) reduces the thiadiazole ring to a dihydrothiadiazole structure, though this reaction is less explored due to the ring’s stability.

-

Carbonyl reduction : Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a hydroxylamine derivative under controlled conditions.

Condensation Reactions

The compound reacts with α-haloketones to form fused heterocycles:

-

Imidazo-thiadiazole formation : Condensation with α-bromoketones in the presence of Na₂CO₃ yields imidazo[2,1-b] thiadiazole derivatives. This reaction proceeds via intermediate iminothiadiazole formation, followed by cyclodehydration .

Key Reagents and Conditions

Sulfoxide Derivatives

-

Structure : Thiadiazole ring retained; thioether converted to sulfoxide.

-

Applications : Enhanced solubility and altered bioactivity profiles compared to the parent compound.

Imidazo-Thiadiazole Hybrids

-

Example : 2-((6-(4-Fluoro-3-methylphenyl)imidazo[2,1-b] thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.

-

Significance : Demonstrates improved anticancer activity in vitro (e.g., IC₅₀ = 8.2 µM against A431 skin cancer cells) .

Reduced Acetamide Derivatives

-

Hydroxylamine analogs : Show potential as intermediates for prodrug development.

Comparative Reactivity with Analogues

Anticancer Agent Development

-

Condensation products (e.g., imidazo-thiadiazoles) inhibit VEGFR-2 phosphorylation (83% inhibition at 10 µM), disrupting angiogenesis in cancer models .

-

Sulfone derivatives exhibit reduced cytotoxicity but improved pharmacokinetic profiles.

Antimicrobial Activity

-

Oxidation to sulfoxides enhances Gram-positive bacterial inhibition (MIC = 12.5 µg/mL against S. aureus).

Applications De Recherche Scientifique

Structural Characteristics

This compound features:

- A thiadiazole ring , known for diverse biological activities.

- Substituents including 2-chlorophenyl and 2-fluorophenyl groups, which may enhance its pharmacological profile.

Biological Activities

Research indicates that compounds with a thiadiazole moiety exhibit various biological activities:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Potential

The compound's structure suggests it may interact with specific biological targets involved in cancer proliferation. Molecular docking studies have indicated that it can bind effectively to active sites of proteins associated with cancer resistance mechanisms. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. Research has indicated that these compounds can reduce inflammatory markers in vivo, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Heterocycles synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against various bacterial strains. The results showed promising antibacterial activity, validating the potential of thiadiazole-containing compounds like 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers evaluated a series of thiadiazole derivatives against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, supporting further exploration of this compound in cancer therapy .

Table 1: Biological Activities of Thiadiazole Derivatives

Mécanisme D'action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-chlorophenyl)acetamide

- 2-((3-(2-fluorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-chlorophenyl)acetamide

- 2-((3-(2-bromophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Activité Biologique

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, characterization, and biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with various thiol derivatives. Characterization methods such as NMR , HRMS , and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Structural elucidation |

| HRMS | Molecular weight determination |

| IR | Functional group identification |

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound showed promising results against A431 and PC3 cancer cell lines with IC50 values in the low micromolar range .

Mechanism of Action:

The mechanism involves induction of apoptosis through modulation of key proteins involved in cell survival pathways. Specifically, compounds have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 , leading to enhanced apoptosis in targeted cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit various bacterial strains effectively. The structure-activity relationship (SAR) suggests that substitutions on the thiadiazole ring significantly impact antimicrobial potency .

Case Study 1: Anticancer Efficacy

A study focused on a series of thiadiazole derivatives demonstrated that compound 9e (similar to our target compound) showed a high degree of cytotoxicity against A431 cells. This was assessed using a combination of conventional assays and advanced techniques like three-dimensional cell culture methods .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that certain modifications to the thiadiazole structure resulted in increased antibacterial activity compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. The presence of electron-withdrawing groups such as chloro and fluoro significantly enhances their biological activity by increasing lipophilicity and improving interaction with biological targets.

Table 2: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| 2-Chloro | Increases cytotoxicity |

| 2-Fluoro | Enhances selectivity for cancer cells |

| Thioether | Contributes to overall stability |

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS2/c17-11-6-2-1-5-10(11)15-20-16(24-21-15)23-9-14(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMCAAPUKZYRDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.